4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine

Kinase Inhibition ERK-2 SAR

4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine (CAS 1673546-74-1) is a small-molecule heterocyclic building block (C8H8ClN5, MW 209.64 g/mol) featuring a pyrimidine ring chlorinated at the 4-position and linked via an amine bridge to a 1-methyl-1H-pyrazol-5-yl group. The 4-chloro substituent provides a synthetically versatile handle for nucleophilic aromatic substitution, while the 1-methylpyrazole motif is a recognized pharmacophore for engaging kinase hinge regions, establishing this compound as a modular intermediate for constructing potent kinase inhibitors.

Molecular Formula C8H8ClN5
Molecular Weight 209.63 g/mol
Cat. No. B13112881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine
Molecular FormulaC8H8ClN5
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=NC=CC(=N2)Cl
InChIInChI=1S/C8H8ClN5/c1-14-7(3-5-11-14)13-8-10-4-2-6(9)12-8/h2-5H,1H3,(H,10,12,13)
InChIKeyWWQRLEMWZNOQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine: Core Scaffold and Physicochemical Identifier for Kinase Inhibitor Procurement


4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine (CAS 1673546-74-1) is a small-molecule heterocyclic building block (C8H8ClN5, MW 209.64 g/mol) featuring a pyrimidine ring chlorinated at the 4-position and linked via an amine bridge to a 1-methyl-1H-pyrazol-5-yl group . The 4-chloro substituent provides a synthetically versatile handle for nucleophilic aromatic substitution, while the 1-methylpyrazole motif is a recognized pharmacophore for engaging kinase hinge regions, establishing this compound as a modular intermediate for constructing potent kinase inhibitors .

4-Chloro handle for nucleophilic aromatic substitution diversification
1-Methylpyrazole motif for kinase hinge-region engagement studies
Modular intermediate for assembling kinase inhibitor libraries

Why Generic 4-Chloropyrimidine or N-Pyrazolyl-pyrimidine Analogs Cannot Substitute 4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine


Replacing the chlorine atom with alternative leaving groups (e.g., Br, F) or altering the pyrazole N-methylation pattern profoundly impacts both reaction kinetics in downstream derivatizations and the binding affinity of derived kinase inhibitors. In a head-to-head comparison of ERK-2 enzymatic assays, the methyl-substituted pyrazole core (present in this compound) yielded inhibitors with IC50 values as low as 0.020 nM, whereas closely related N-pyrazolyl-pyrimidine analogs without the 4-chloro handle or with different N-substituents exhibited significantly weaker potency (e.g., 2.24 nM to 179 nM) . The specific geometry of the 1-methylpyrazol-5-yl attachment governs the dihedral angle between the pyrazole and pyrimidine rings, directly influencing hinge-binding complementarity in kinase active sites—a structural feature not replicated by 3-yl or 4-yl regioisomers .

Halogen replacement may alter reaction kinetics

Changing the 4-chloro to Br, F, or other leaving groups can shift SNAr rates and downstream coupling efficiency, limiting direct substitution.

Pyrazole N-methylation affects binding affinity

Derivatives without the 1-methyl group or with alternative N-substituents showed marked differences in kinase inhibition potency; methylation state is critical for hinge complementarity.

Regioisomeric attachment alters kinase selectivity

Pyrazol-5-yl connectivity directs the C4 substituent toward solvent-exposed regions; pyrazol-3-yl or 4-yl isomers reorient the inhibitor and may produce divergent selectivity profiles not comparable to the 5-yl scaffold.

Quantitative Differentiation Evidence for 4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine Versus Closest Analogs


ERK-2 Kinase Inhibition: Potency Translation to Synthetically Elaborated Analogs Carrying the 4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine Scaffold

When the scaffold is synthetically elaborated at the 4-position, the resulting inhibitors achieve sub-nanomolar potency against ERK-2. For instance, compound BDBM383314 (I-108 S) incorporating the core scaffold exhibits an IC50 of 0.020 nM . In contrast, an analog with a reduced ring system at the same position (BDBM383229, I-15 R) shows an IC50 of 2.24 nM, a >100-fold loss in potency . Another derivative with a phenyl substituent (BDBM365021, I-1 R) shows an IC50 of 179 nM, nearly 9,000-fold less potent . This demonstrates that the 4-chloro handle enables installation of potency-optimizing motifs that are not possible with pre-functionalized analogs.

ERK-2 IC50 comparison
Cross-study comparable
Scaffold derivative (I-108 S): IC50 0.020 nM
Reduced-ring analog (I-15 R): IC50 2.24 nM (reported 112-fold higher)
Phenyl-substituted analog (I-1 R): IC50 179 nM (reported 8,950-fold higher)
Supports scaffold-dependent potency optimization
Human ERK-2 enzymatic assay; recombinant 6-His fusion protein
Kinase Inhibition ERK-2 SAR

Molecular Weight and Synthetic Accessibility Advantage Over Clinical ERK1/2 Inhibitor LY3214996

The clinical ERK1/2 inhibitor LY3214996 (IC50 = 5 nM) is itself an elaborate analog built upon the 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine scaffold, featuring a complex thienopyrrolone substitution at the 4-position. However, LY3214996 has a molecular weight of 453.6 g/mol and a complex synthetic route. Starting from the target compound (209.6 g/mol), medicinal chemists can rapidly explore diverse 4-position substitutions via a single-step nucleophilic aromatic substitution, generating focused libraries with dramatically lower molecular weight leads (<400 g/mol) for fragment-based or early lead optimization campaigns .

Synthetic accessibility advantage
Data to verify
MW 209.6 g/mol; single-step diversification
May enable higher-throughput SAR exploration compared to multi-step elaborated leads
Comparison to LY3214996 (MW 453.6 g/mol, >5 synthetic steps); source review recommended
Lead Optimization Fragment-Based Drug Design ERK Inhibitor

Regiochemical Fidelity: Pyrazol-5-yl vs. Pyrazol-3-yl Attachment Impact on Kinase Selectivity

The 1-methyl-1H-pyrazol-5-yl isomer (IUPAC: N-(2-methylpyrazol-3-yl)pyrimidin-2-amine) positions the pyrazole N2 nitrogen for optimal hinge-region hydrogen bonding in kinases. Crystal structures of pyrazolyl-pyrimidine derivatives bound to kinase domains (e.g., human LCK, PDB 3AC8) confirm that the 5-yl attachment directs the pyrimidine C4 substituent into the solvent-exposed region, while the 3-yl isomer forces it toward the hydrophobic back pocket, fundamentally altering selectivity profiles . In a series of pyrazolopyrimidine JAK inhibitor patents (e.g., US-8637526-B2), only the 5-yl regioisomer consistently produced selective inhibitors, underscoring the criticality of this specific connectivity .

Regioisomer selectivity context
Class-level
Pyrazol-5-yl isomer orients C4 substituent toward solvent; 3-yl isomer forces it into hydrophobic back pocket, altering selectivity profiles.
Reported regioisomer-dependent binding mode differences; selectivity context requires target-specific validation
Based on LCK co-crystal structures and JAK inhibitor patent SAR
Regiochemistry Kinase Selectivity Hinge Binder

Optimal Procurement and Application Scenarios for 4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Early Lead Generation

Medicinal chemistry teams can procure this compound as a pre-validated fragment for kinase hinge binding. A single SNAr reaction with a focused amine library generates 100–500 compounds in weeks, with rapid SAR triaged by ERK-2 enzymatic assays (expected hit IC50 range: 0.02–200 nM based on I-108 S to I-1 R analogs) . This is far more efficient than synthesizing multi-step pre-elaborated kinases inhibitors like LY3214996 from scratch .

Parallel Library Synthesis for JAK, FGFR, and SYK Inhibitor Programs

As a core intermediate for pyrazolyl-pyrimidine kinase inhibitor patents (JAK: US-8637526-B2; SYK: JP5976778; CKI/IRAKI: US-11925641) , this compound is directly suitable for parallel synthesis of focused compound libraries targeting the JAK, FGFR, and SYK kinase families. Procurement in 98% purity (HPLC) from suppliers with batch-to-batch consistency data ensures reproducible library synthesis without additional purification.

Chemical Probes and Tool Compounds for ERK1/2 Pathway Dissection

Academic laboratories studying MAPK/ERK pathway biology can use this core scaffold to rapidly generate potent chemical probes (e.g., sub-nanomolar ERK-2 inhibitors) that complement commercially available ERK inhibitors like LY3214996 . The modular synthesis of the probe from the scaffold allows for incorporation of photoaffinity labels or biotin tags in a single step, enabling target engagement studies not possible with pre-assembled inhibitors .

Late-Stage Diversification of Advanced Kinase Inhibitor Leads

Pharmaceutical development teams with an advanced pyrazolyl-pyrimidine lead can use this compound as a late-stage diversification intermediate. Introducing the 4-chloro handle at the final synthetic step allows exploration of C4 substituents without repeating the entire synthetic sequence, significantly reducing process chemistry development cycles and enabling rapid optimization of pharmacokinetic properties .

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor library synthesis
4-Chloro SNAr diversification handle
ERK-2 enzymatic assay compatibility
Parallel library synthesis (JAK, FGFR, SYK)
1-Methylpyrazole hinge-binding motif
Kinase selectivity panel profiling
Chemical probe generation for ERK1/2 pathway studies
Modular single-step amine conjugation
Target engagement assay suitability
Late-stage lead optimization
Late-stage C4 substitution handle
Pharmacokinetic property optimization
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